Sodium 1-methyl-1H-benzo[d]imidazole-2-carboxylate
Description
Sodium 1-methyl-1H-benzo[d]imidazole-2-carboxylate is a chemical compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms, which are known for their diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science . This particular compound is characterized by its unique structure, which includes a benzimidazole core with a carboxylate group and a sodium ion.
Properties
IUPAC Name |
sodium;1-methylbenzimidazole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2.Na/c1-11-7-5-3-2-4-6(7)10-8(11)9(12)13;/h2-5H,1H3,(H,12,13);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGAQOUZWLPAPHM-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N2NaO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction is carried out under mild conditions, often using a nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods: Industrial production of this compound may involve multi-step processes, including condensation, ring cyclization, and oxidation conversion. These methods are optimized for high yield and purity, often employing green chemistry principles to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: Sodium 1-methyl-1H-benzo[d]imidazole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the benzimidazole core.
Substitution: Substitution reactions, particularly at the nitrogen atoms, can lead to a wide range of derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like tert-butylhydroperoxide (TBHP) and reducing agents such as sodium borohydride. Reaction conditions vary depending on the desired product but often involve mild temperatures and pressures .
Major Products: The major products formed from these reactions include various substituted benzimidazoles, which have applications in pharmaceuticals and materials science .
Scientific Research Applications
Sodium 1-methyl-1H-benzo[d]imidazole-2-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: It is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of Sodium 1-methyl-1H-benzo[d]imidazole-2-carboxylate involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit specific enzymes by binding to their active sites, thereby affecting various biochemical pathways. This mechanism is crucial for its potential therapeutic applications .
Comparison with Similar Compounds
1H-benzo[d]imidazole-2-carboxylate: Shares a similar core structure but lacks the sodium ion.
1-methyl-1H-benzo[d]imidazole-2-carboxamide: Similar structure with an amide group instead of a carboxylate.
1H-benzo[d]imidazole-2-thiol: Contains a thiol group, offering different chemical properties.
Uniqueness: Sodium 1-methyl-1H-benzo[d]imidazole-2-carboxylate is unique due to its specific combination of a benzimidazole core with a carboxylate group and a sodium ion. This structure imparts distinct chemical and biological properties, making it valuable for various applications .
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